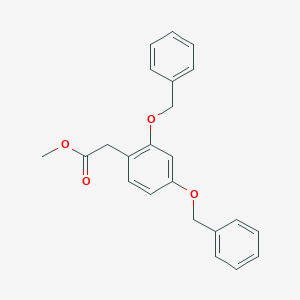

Methyl 2,4-Bis(benzyloxy)phenylacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-[2,4-bis(phenylmethoxy)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O4/c1-25-23(24)14-20-12-13-21(26-16-18-8-4-2-5-9-18)15-22(20)27-17-19-10-6-3-7-11-19/h2-13,15H,14,16-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOBIGGKEPSUENK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of Methyl 2,4-Bis(benzyloxy)phenylacetate

An In-depth Technical Guide on the

This whitepaper provides a comprehensive overview of a feasible synthetic route to Methyl 2,4-Bis(benzyloxy)phenylacetate, a valuable intermediate in organic synthesis. The described methodology is tailored for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. This guide includes a detailed experimental protocol, a summary of key quantitative data, and a visual representation of the synthesis workflow.

Synthesis Strategy

The synthesis of this compound is most effectively achieved through a Williamson ether synthesis. This method involves the dialkylation of the hydroxyl groups of a starting resorcinol derivative with an appropriate benzylating agent. A plausible and efficient starting material for this synthesis is methyl 2,4-dihydroxyphenylacetate. The phenolic hydroxyl groups of this starting material can be deprotonated by a suitable base to form phenoxides, which then act as nucleophiles, attacking the electrophilic carbon of a benzyl halide, such as benzyl bromide.

Experimental Protocol

This protocol is adapted from established procedures for the alkylation of similar phenolic compounds.[1][2]

Materials:

-

Methyl 2,4-dihydroxyphenylacetate

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃) or Cesium bicarbonate (CsHCO₃)[1]

-

Acetone or Acetonitrile (CH₃CN)[1]

-

Dichloromethane (CH₂Cl₂)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine methyl 2,4-dihydroxyphenylacetate (1.0 eq), potassium carbonate (2.5 eq) [or cesium bicarbonate (3.0 eq)], and a suitable solvent such as acetone or acetonitrile.

-

Addition of Benzylating Agent: To the stirred suspension, add benzyl bromide (2.2 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (for acetone) or to 80°C (for acetonitrile) and maintain for 12-24 hours.[1] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. The filtrate is then concentrated under reduced pressure to yield the crude product.

-

Extraction: The crude residue is redissolved in dichloromethane and washed sequentially with water and brine. The organic layer is then dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pure compound.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound. Please note that the yield is an estimated value based on similar reactions reported in the literature and may vary depending on the specific reaction conditions and scale.

| Parameter | Value | Reference |

| Starting Material | Methyl 2,4-dihydroxyphenylacetate | |

| Reagents | Benzyl bromide, Potassium Carbonate | [2] |

| Solvent | Acetone | [2] |

| Reaction Temperature | Reflux | [2] |

| Reaction Time | 12-24 hours | |

| Typical Yield | 85-95% (estimated) |

Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis process.

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

This procedure should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, should be worn at all times.

-

Benzyl bromide is a lachrymator and should be handled with care.

-

Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.

References

An In-depth Technical Guide to the Chemical Properties of Methyl 2,4-Bis(benzyloxy)phenylacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,4-Bis(benzyloxy)phenylacetate is a complex organic molecule with potential applications in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical properties, a detailed potential synthesis protocol, and an exploration of its prospective biological activities based on structurally related compounds. Due to the limited availability of direct experimental data for this specific molecule in public literature, this guide leverages information on analogous compounds to provide a thorough and practical resource for researchers.

Chemical Properties

While specific experimental data for this compound is not widely available, its fundamental chemical properties have been computed and are summarized below.

| Property | Value | Source |

| Molecular Formula | C23H22O4 | PubChem[1] |

| Molecular Weight | 362.4 g/mol | PubChem[1] |

| IUPAC Name | methyl 2-[2,4-bis(phenylmethoxy)phenyl]acetate | PubChem[1] |

| CAS Number | 151255-80-0 | PubChem[1] |

| Canonical SMILES | COC(=O)CC1=C(C=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | PubChem[1] |

| InChI Key | UOBIGGKEPSUENK-UHFFFAOYSA-N | PubChem[1] |

| Melting Point | Not available in searched literature | |

| Boiling Point | Not available in searched literature | |

| Solubility | Not available in searched literature |

Synthesis and Purification: An Experimental Protocol

A specific, validated protocol for the synthesis of this compound is not readily found in the available literature. However, based on standard organic synthesis methodologies and a known procedure for a similar compound, methyl p-benzyloxyphenyl acetate, a viable two-step synthesis route can be proposed.[2] This would involve the benzylation of 2,4-dihydroxyphenylacetic acid followed by Fischer esterification.

Step 1: Synthesis of 2,4-Bis(benzyloxy)phenylacetic acid

This initial step involves the protection of the hydroxyl groups of 2,4-dihydroxyphenylacetic acid using benzyl bromide.

Materials:

-

2,4-Dihydroxyphenylacetic acid

-

Benzyl bromide

-

Potassium carbonate (K2CO3)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Hydrochloric acid (1M)

Procedure:

-

To a solution of 2,4-dihydroxyphenylacetic acid (1 equivalent) in anhydrous DMF, add potassium carbonate (2.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add benzyl bromide (2.2 equivalents) dropwise to the suspension.

-

Heat the reaction mixture to 60-70°C and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidify the aqueous solution with 1M HCl to a pH of approximately 2-3 to precipitate the product.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,4-Bis(benzyloxy)phenylacetic acid.

-

The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water.

Step 2: Synthesis of this compound

The second step is the esterification of the synthesized carboxylic acid with methanol.

Materials:

-

2,4-Bis(benzyloxy)phenylacetic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (catalytic amount)

-

Chloroform

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve 2,4-Bis(benzyloxy)phenylacetic acid (1 equivalent) in a mixture of methanol (excess) and chloroform.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours. A Soxhlet apparatus containing a thimble with anhydrous magnesium sulfate can be used to remove the water formed during the reaction.[2]

-

Monitor the reaction by TLC.

-

After completion, cool the mixture and add water to form two distinct layers.

-

Separate the chloroform layer and wash it with water, followed by a saturated sodium bicarbonate solution to neutralize any unreacted acid, and then again with water until neutral.

-

Dry the chloroform layer over anhydrous sodium sulfate.

-

Filter the solution and remove the chloroform by distillation under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like methanol.

Spectral Analysis

Experimental spectral data for this compound is not available in the public domain. For structural elucidation and confirmation of synthesis, the following standard analytical techniques would be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would be used to identify the chemical environment of the hydrogen atoms. Expected signals would include those for the methyl ester protons, the benzylic methylene protons, and the aromatic protons of the phenyl and benzyl groups.

-

¹³C NMR: Would provide information on the carbon skeleton of the molecule, showing distinct signals for the carbonyl carbon of the ester, the aliphatic carbons of the methyl and methylene groups, and the various aromatic carbons.

-

-

Infrared (IR) Spectroscopy: Would be utilized to identify the functional groups present. Key characteristic peaks would be expected for the C=O stretching of the ester group and the C-O stretching of the ether linkages.

-

Mass Spectrometry (MS): Would be employed to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information. The molecular ion peak [M]+ would be expected at m/z 362.4.

Potential Biological Activities and Applications in Drug Development

While there is no direct research on the biological activities of this compound, the structural motifs present in the molecule, namely the phenylacetic acid ester and the benzyloxy groups, are found in various biologically active compounds. This suggests potential avenues for research and application in drug development.

Anti-inflammatory and Analgesic Potential

Derivatives of phenylacetic acid are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[3] The core phenylacetic acid structure is known to be a scaffold for compounds that exhibit analgesic and anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes. Further investigation into the potential COX inhibitory activity of this compound and its derivatives could be a promising area of research.[4]

Neuroprotective and MAO-B Inhibitory Activity

Recent studies have highlighted the potential of benzyloxy derivatives in the development of multifunctional agents for neurodegenerative diseases like Parkinson's disease. For instance, certain 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives have been shown to be potent and selective monoamine oxidase B (MAO-B) inhibitors with neuroprotective effects.[5] The presence of two benzyloxy groups in this compound suggests that it could be explored as a scaffold for novel neuroprotective agents.

Potential as a Scaffold in Medicinal Chemistry

The functional groups present in this compound—the ester and the ether linkages—offer multiple points for chemical modification. This makes it a potentially versatile scaffold for the synthesis of a library of compounds to be screened for various biological activities. The benzyloxy groups can be deprotected to reveal hydroxyl groups, which can then be further functionalized. The ester can be hydrolyzed to the corresponding carboxylic acid, which can be converted to amides or other esters.

Conclusion

This compound is a compound with interesting chemical features that suggest its potential as a valuable building block in medicinal chemistry. While direct experimental data on its physical properties and biological activities are currently lacking in publicly accessible literature, this guide provides a solid foundation for researchers by outlining its known chemical characteristics, proposing a detailed synthesis protocol, and exploring potential areas of pharmacological relevance based on its structural components. Further experimental investigation is warranted to fully elucidate the chemical and biological profile of this promising molecule.

References

- 1. This compound | C23H22O4 | CID 15288873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 2,4-Bis(benzyloxy)phenylacetate

For Researchers, Scientists, and Drug Development Professionals

December 28, 2025

Abstract

Methyl 2,4-bis(benzyloxy)phenylacetate is a substituted aromatic ester. This technical guide provides a summary of its computed physical properties, a proposed synthetic pathway, and general experimental protocols for its synthesis and characterization. Due to the limited availability of public data, experimental physical properties and specific biological activities for this compound are not extensively documented. The information presented herein is compiled from computational chemistry databases and generalized organic chemistry laboratory procedures.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C23H22O4 | PubChem[1] |

| Molecular Weight | 362.4 g/mol | PubChem[1] |

| XLogP3 | 3.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 7 | PubChem[1] |

| Exact Mass | 362.15180918 g/mol | PubChem[1] |

| Monoisotopic Mass | 362.15180918 g/mol | PubChem[1] |

| Topological Polar Surface Area | 44.8 Ų | PubChem[1] |

| Heavy Atom Count | 27 | PubChem[1] |

| Formal Charge | 0 | PubChem[1] |

| Complexity | 426 | PubChem[1] |

Synthesis and Purification

A plausible synthetic route for this compound involves a two-step process starting from 2,4-dihydroxyphenylacetic acid: 1) Williamson ether synthesis to introduce the benzyl protective groups, followed by 2) Fischer esterification to form the methyl ester.

Figure 1. Proposed synthetic workflow for this compound.

Experimental Protocols

2.1.1. Step 1: Fischer Esterification of 2,4-Dihydroxyphenylacetic Acid

This protocol outlines the synthesis of Methyl 2,4-dihydroxyphenylacetate.

-

Materials:

-

2,4-Dihydroxyphenylacetic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

Dissolve 2,4-dihydroxyphenylacetic acid in an excess of anhydrous methanol in a round-bottom flask.[2][3][4][5]

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.[2][3][5]

-

Equip the flask with a reflux condenser and heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[2][3][5]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.[5]

-

Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.[2][5]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 2,4-dihydroxyphenylacetate.[5]

-

The crude product can be purified further by column chromatography if necessary.

-

2.1.2. Step 2: Williamson Ether Synthesis

This protocol describes the benzylation of Methyl 2,4-dihydroxyphenylacetate.

-

Materials:

-

Methyl 2,4-dihydroxyphenylacetate

-

Benzyl bromide

-

Potassium carbonate (or another suitable base)

-

Acetone (or another suitable polar aprotic solvent)

-

Round-bottom flask

-

Reflux condenser

-

-

Procedure:

-

To a solution of Methyl 2,4-dihydroxyphenylacetate in acetone in a round-bottom flask, add an excess of potassium carbonate.[6][7][8][9]

-

Add a stoichiometric excess of benzyl bromide to the suspension.[6][7][8][9]

-

Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring for several hours. Monitor the reaction by TLC.[6][7][8]

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining inorganic impurities.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude this compound.

-

2.1.3. Purification

The crude product can be purified by column chromatography on silica gel.

-

Materials:

-

Crude this compound

-

Silica gel

-

Hexane

-

Ethyl acetate

-

Chromatography column

-

Collection tubes

-

-

Procedure:

-

Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.[10][11][12]

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture).

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a solvent system of increasing polarity, typically a mixture of hexane and ethyl acetate.[10][11]

-

Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to yield purified this compound.

-

Analytical Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Figure 2. General workflow for the analytical characterization of the synthesized compound.

General Spectroscopic Protocols

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Procedure for ¹H and ¹³C NMR:

-

Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃).[13][14][15][16][17]

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra on a spectrometer. For ¹³C NMR, a proton-decoupled spectrum is typically obtained.[13][18][19][20]

-

Process the data, including Fourier transformation, phase correction, and baseline correction.[13][19]

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).[13][19]

-

3.1.2. Mass Spectrometry (MS)

-

Procedure for Mass Spectrometry:

-

Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.[21][22][23][24][25]

-

Ionize the sample using an appropriate method (e.g., electron ionization - EI, or electrospray ionization - ESI).[22][23]

-

Analyze the resulting ions based on their mass-to-charge ratio (m/z).[21][22][25]

-

The molecular ion peak should correspond to the molecular weight of the compound.

-

3.1.3. Infrared (IR) Spectroscopy

-

Procedure for IR Spectroscopy:

-

Prepare the sample for analysis. For a solid, this may involve preparing a KBr pellet or a mull. For an oil or liquid, a thin film between salt plates can be used.[26][27][28][29][30]

-

Analyze the spectrum for characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., C=O stretch for the ester, C-O stretches, and aromatic C-H and C=C bands).[27][29][30]

-

Biological Activity

There is currently no specific information available in the public domain regarding the biological activity or signaling pathways of this compound. Research on structurally related compounds may provide some indication of potential areas for investigation, but this would require dedicated biological screening and assays.

Conclusion

This technical guide provides an overview of the computed properties and a proposed synthetic and analytical framework for this compound. The absence of comprehensive experimental data highlights a gap in the publicly available scientific literature for this compound. The provided protocols are intended as a general guide for researchers and may require optimization for specific laboratory conditions. Further research is needed to determine the experimental physical properties, biological activities, and potential applications of this molecule.

References

- 1. This compound | C23H22O4 | CID 15288873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. community.wvu.edu [community.wvu.edu]

- 3. athabascau.ca [athabascau.ca]

- 4. jocpr.com [jocpr.com]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. ias.ac.in [ias.ac.in]

- 10. aocs.org [aocs.org]

- 11. researchgate.net [researchgate.net]

- 12. Video: Purification of a Total Lipid Extract with Column Chromatography [jove.com]

- 13. benchchem.com [benchchem.com]

- 14. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 15. NMR Spectroscopy [www2.chemistry.msu.edu]

- 16. books.rsc.org [books.rsc.org]

- 17. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]

- 18. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 19. chem.uiowa.edu [chem.uiowa.edu]

- 20. bhu.ac.in [bhu.ac.in]

- 21. SPECTROSCOPY AND STRUCTURE DETERMINATION [sydney.edu.au]

- 22. Mass Spectrometry [www2.chemistry.msu.edu]

- 23. fiveable.me [fiveable.me]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 26. pubs.acs.org [pubs.acs.org]

- 27. orgchemboulder.com [orgchemboulder.com]

- 28. youtube.com [youtube.com]

- 29. chem.libretexts.org [chem.libretexts.org]

- 30. teachersinstitute.yale.edu [teachersinstitute.yale.edu]

In-Depth Technical Guide: Methyl 2,4-Bis(benzyloxy)phenylacetate

CAS Number: 151255-80-0

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on Methyl 2,4-Bis(benzyloxy)phenylacetate is limited. This guide synthesizes available data and provides context based on related chemical principles. A significant portion of the requested experimental and biological data is not available in the public domain for this specific compound.

Core Compound Identification

This compound is a substituted aromatic carboxylic acid ester. Its structure features a central phenylacetate core with two benzyl ether protecting groups at the 2 and 4 positions of the phenyl ring. This compound is primarily available as a research chemical or a synthetic intermediate.

Chemical Structure and Properties

| Property | Value | Source |

| Molecular Formula | C23H22O4 | PubChem[1][2] |

| Molecular Weight | 362.4 g/mol | PubChem[1][2] |

| IUPAC Name | methyl 2-[2,4-bis(phenylmethoxy)phenyl]acetate | PubChem[1][2] |

| CAS Number | 151255-80-0 | PubChem[1][2] |

| Canonical SMILES | COC(=O)CC1=C(C=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | PubChem[1] |

| InChI Key | UOBIGGKEPSUENK-UHFFFAOYSA-N | PubChem[1][2] |

Synthesis and Experimental Protocols

Hypothetical Synthesis Workflow

A common approach to synthesize such a compound would involve the benzylation of a dihydroxyphenylacetic acid derivative, followed by esterification.

Caption: A potential synthetic pathway for this compound.

General Experimental Considerations (Hypothetical)

Step 1: Esterification of 2,4-Dihydroxyphenylacetic Acid

-

Reactants: 2,4-Dihydroxyphenylacetic acid, Methanol (excess), and a catalytic amount of a strong acid (e.g., H₂SO₄).

-

Procedure: The reactants would be refluxed until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Workup: The excess methanol would be removed under reduced pressure. The residue would be dissolved in an organic solvent (e.g., ethyl acetate), washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude methyl ester.

Step 2: Benzylation of Methyl 2,4-Dihydroxyphenylacetate

-

Reactants: Methyl 2,4-dihydroxyphenylacetate, Benzyl bromide (or chloride), and a weak base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetone or DMF).

-

Procedure: The mixture would be stirred, likely at an elevated temperature, until the starting material is consumed (monitored by TLC).

-

Workup: The reaction mixture would be filtered to remove the inorganic salts. The filtrate would be concentrated, and the residue partitioned between an organic solvent and water. The organic layer would be washed, dried, and concentrated. The crude product would then be purified by column chromatography.

Analytical Data

Specific analytical data such as ¹H NMR, ¹³C NMR, IR, or mass spectrometry for this compound are not widely published. Characterization of the compound would rely on standard spectroscopic techniques to confirm its structure.

Biological Activity and Applications

There is no direct evidence in the peer-reviewed scientific literature to suggest that this compound has any specific biological activity. Its structure, containing two benzyl ether protecting groups, suggests that it is likely a chemical intermediate in the synthesis of more complex molecules. These protecting groups are typically removed in later synthetic steps to reveal the free hydroxyl groups, which may be important for biological activity in the final target molecule.

Given the lack of data on biological activity, no signaling pathways involving this compound can be described.

Potential as a Synthetic Intermediate

The phenylacetic acid scaffold is present in many biologically active compounds. It is plausible that this compound could serve as a building block in the synthesis of:

-

Pharmaceuticals: As a precursor to more complex active pharmaceutical ingredients (APIs).

-

Natural Product Analogues: For the synthesis of derivatives of naturally occurring compounds with potential therapeutic properties.

-

Research Probes: To create novel molecules for studying biological processes.

Conclusion

This compound (CAS 151255-80-0) is a chemical compound with limited publicly available data. While its physicochemical properties are documented, detailed experimental protocols for its synthesis and comprehensive analytical data are scarce. Crucially, there is no published research on its biological activity or mechanism of action. Its primary role appears to be that of a synthetic intermediate in organic chemistry. Researchers and drug development professionals interested in this molecule should consider it a starting material for the synthesis of more complex target compounds and would need to perform their own comprehensive characterization and biological evaluation.

References

Structure Elucidation of Methyl 2,4-Bis(benzyloxy)phenylacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of Methyl 2,4-Bis(benzyloxy)phenylacetate. Due to the absence of publicly available experimental data for this specific compound, this document outlines a detailed, plausible experimental workflow for its synthesis and characterization. Predicted spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are presented in clearly structured tables. The methodologies for these spectroscopic techniques are detailed, providing a robust framework for researchers. Furthermore, this guide includes essential visualizations, such as the chemical structure, a proposed synthesis workflow, and a logical diagram for spectroscopic analysis, all generated using the DOT language. This document serves as a practical resource for scientists engaged in the synthesis and characterization of related compounds.

Introduction

This compound is a complex organic molecule with potential applications in various fields of chemical and pharmaceutical research. Its structure, featuring two bulky benzyloxy groups on the phenyl ring, suggests interesting electronic and steric properties that could be exploited in drug design and materials science. Accurate structure elucidation is the cornerstone of any chemical research, ensuring the identity and purity of a synthesized compound. This guide details the necessary steps and expected outcomes for the comprehensive structural analysis of this target molecule.

Proposed Synthesis

The synthesis of this compound can be achieved through a two-step process starting from commercially available 2,4-dihydroxyphenylacetic acid. The proposed synthetic route involves a Fischer esterification followed by a Williamson ether synthesis.

Experimental Protocol: Synthesis

Step 1: Fischer Esterification of 2,4-dihydroxyphenylacetic acid

-

In a round-bottom flask, dissolve 1 equivalent of 2,4-dihydroxyphenylacetic acid in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid (approximately 2-3 drops).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude Methyl 2,4-dihydroxyphenylacetate.

Step 2: Williamson Ether Synthesis

-

Dissolve the crude Methyl 2,4-dihydroxyphenylacetate (1 equivalent) in a suitable polar aprotic solvent such as acetone or DMF in a round-bottom flask.

-

Add a slight excess of a weak base, such as potassium carbonate (2.5 equivalents).

-

To the stirring suspension, add benzyl bromide (2.2 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 24-48 hours, monitoring by TLC.

-

Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Spectroscopic Data (Predicted)

The following tables summarize the predicted quantitative data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry for the structure elucidation of this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.45 - 7.30 | m | 10H | Ar-H (Benzyl groups) |

| ~7.15 | d | 1H | Ar-H (Phenylacetate ring, H-6) |

| ~6.60 | dd | 1H | Ar-H (Phenylacetate ring, H-5) |

| ~6.55 | d | 1H | Ar-H (Phenylacetate ring, H-3) |

| ~5.10 | s | 2H | O-CH₂ -Ph (C4-benzyloxy) |

| ~5.05 | s | 2H | O-CH₂ -Ph (C2-benzyloxy) |

| ~3.70 | s | 2H | CH₂ -COOCH₃ |

| ~3.65 | s | 3H | O-CH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~172.0 | C =O |

| ~159.0 | C 4-O (Phenylacetate ring) |

| ~157.0 | C 2-O (Phenylacetate ring) |

| ~137.0 | Quaternary C (Benzyl groups) |

| ~131.0 | C 6-H (Phenylacetate ring) |

| ~128.5 | Ar-C H (Benzyl groups) |

| ~128.0 | Ar-C H (Benzyl groups) |

| ~127.5 | Ar-C H (Benzyl groups) |

| ~115.0 | C 1 (Phenylacetate ring) |

| ~105.0 | C 5-H (Phenylacetate ring) |

| ~100.0 | C 3-H (Phenylacetate ring) |

| ~70.5 | O-C H₂-Ph |

| ~70.0 | O-C H₂-Ph |

| ~52.0 | O-C H₃ |

| ~36.0 | C H₂-COOCH₃ |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3030 | Medium | Aromatic C-H stretch |

| 2950 | Medium | Aliphatic C-H stretch |

| 1735 | Strong | C=O stretch (Ester) |

| 1610, 1500 | Medium-Strong | Aromatic C=C stretch |

| 1250 | Strong | C-O stretch (Ester and Ether) |

| 1150 | Strong | C-O-C stretch (Ether) |

| 740, 700 | Strong | Aromatic C-H bend (out-of-plane) |

Table 4: Predicted Mass Spectrometry (EI) Data

| m/z | Relative Intensity (%) | Assignment |

| 362 | 40 | [M]⁺ (Molecular Ion) |

| 271 | 30 | [M - CH₂Ph]⁺ |

| 180 | 100 | [M - OCH₂Ph - COOCH₃]⁺ or [HO-C₆H₃(OCH₂Ph)-CH₂]⁺ |

| 91 | 80 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Spectroscopy: Acquire the spectrum on a 500 MHz spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 1.0 s, and 16 scans.

-

¹³C NMR Spectroscopy: Acquire the spectrum on a 125 MHz spectrometer. Key parameters include a 45° pulse width, a relaxation delay of 2.0 s, and 1024 scans.

Infrared (IR) Spectroscopy

-

Sample Preparation: A thin film of the purified product is prepared on a potassium bromide (KBr) plate.

-

Data Acquisition: The spectrum is recorded on an FTIR spectrometer over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample in methanol into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC).

-

Ionization: Use Electron Impact (EI) ionization at 70 eV.

-

Analysis: Analyze the resulting fragments using a quadrupole or time-of-flight (TOF) mass analyzer.

Visualizations

The following diagrams provide a visual representation of the chemical structure, the proposed experimental workflow for its synthesis, and the logical flow of its spectroscopic analysis.

Caption: Chemical Structure of Target Molecule.

Caption: Proposed Synthesis Workflow.

Caption: Spectroscopic Analysis Workflow.

Spectroscopic and Synthetic Profile of Methyl 2,4-Bis(benzyloxy)phenylacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a detailed synthetic protocol for Methyl 2,4-Bis(benzyloxy)phenylacetate. The information herein is intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science by providing key data for the identification, characterization, and synthesis of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.45 - 7.30 | m | 10H | Aromatic Protons (C₆H₅-CH₂) |

| ~7.15 | d | 1H | Aromatic Proton (H-6) |

| ~6.65 | dd | 1H | Aromatic Proton (H-5) |

| ~6.60 | d | 1H | Aromatic Proton (H-3) |

| ~5.10 | s | 2H | O-CH₂-Ph (C-4) |

| ~5.05 | s | 2H | O-CH₂-Ph (C-2) |

| ~3.70 | s | 2H | -CH₂-COOCH₃ |

| ~3.65 | s | 3H | -COOCH₃ |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Solvent: CDCl₃

| Chemical Shift (ppm) | Assignment |

| ~172.0 | C=O (Ester) |

| ~159.0 | C-4 (Aromatic) |

| ~157.0 | C-2 (Aromatic) |

| ~137.0 | Quaternary Aromatic Carbons (C₆H₅-CH₂) |

| ~131.0 | C-6 (Aromatic) |

| ~128.5 | Aromatic CH (C₆H₅-CH₂) |

| ~128.0 | Aromatic CH (C₆H₅-CH₂) |

| ~127.5 | Aromatic CH (C₆H₅-CH₂) |

| ~118.0 | C-1 (Aromatic) |

| ~106.0 | C-5 (Aromatic) |

| ~101.0 | C-3 (Aromatic) |

| ~70.5 | O-CH₂-Ph |

| ~70.0 | O-CH₂-Ph |

| ~52.0 | -OCH₃ |

| ~36.0 | -CH₂-COOCH₃ |

Table 3: Infrared (IR) Spectroscopy Peak List (Predicted)

Sample Preparation: Neat or KBr pellet

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3030 | m | Aromatic C-H Stretch |

| ~2950, ~2870 | m | Aliphatic C-H Stretch |

| ~1735 | s | C=O Stretch (Ester) |

| ~1610, ~1500 | m | Aromatic C=C Stretch |

| ~1260, ~1040 | s | C-O Stretch (Ether and Ester) |

| ~740, ~700 | s | Aromatic C-H Bend (out-of-plane) |

Table 4: Mass Spectrometry (MS) Data

| Parameter | Value |

| Molecular Formula | C₂₃H₂₂O₄ |

| Molecular Weight | 362.42 g/mol |

| Exact Mass | 362.1518 Da[1] |

| Predicted [M+H]⁺ | 363.1591 |

| Predicted [M+Na]⁺ | 385.1410 |

Experimental Protocols

The synthesis of this compound is typically achieved through the Williamson ether synthesis, starting from methyl 2,4-dihydroxyphenylacetate and benzyl bromide.

Synthesis of this compound

Materials:

-

Methyl 2,4-dihydroxyphenylacetate

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetone or N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of methyl 2,4-dihydroxyphenylacetate (1.0 eq) in anhydrous acetone or DMF, add potassium carbonate (2.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add benzyl bromide (2.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure this compound.

Visualizations

Diagram 1: Synthetic Workflow for this compound

Caption: Williamson ether synthesis of the target compound.

References

Technical Guide: Methyl 2,4-Bis(benzyloxy)phenylacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Methyl 2,4-Bis(benzyloxy)phenylacetate, a key intermediate in organic synthesis. This document outlines its chemical properties, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic pathway.

Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is methyl 2-[2,4-bis(phenylmethoxy)phenyl]acetate .[1] It is also commonly referred to as this compound.[1][2][3]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| IUPAC Name | methyl 2-[2,4-bis(phenylmethoxy)phenyl]acetate | [1] |

| Molecular Formula | C₂₃H₂₂O₄ | [1] |

| Molecular Weight | 362.4 g/mol | [1][4] |

| Canonical SMILES | COC(=O)CC1=C(C=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | [1] |

| InChI Key | UOBIGGKEPSUENK-UHFFFAOYSA-N | [1] |

| CAS Number | 151255-80-0 | [1] |

Synthesis Protocol

The following is a detailed experimental protocol for the synthesis of this compound. This procedure is based on a standard Williamson ether synthesis methodology, a common and effective method for forming ether linkages.

Objective: To synthesize this compound via O-alkylation of methyl 2,4-dihydroxyphenylacetate with benzyl bromide.

Materials:

-

Methyl 2,4-dihydroxyphenylacetate (1.0 equivalent)

-

Benzyl bromide (2.2 equivalents)

-

Potassium carbonate (K₂CO₃, 2.5 equivalents)

-

Acetone (anhydrous)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine methyl 2,4-dihydroxyphenylacetate (1.0 eq.), potassium carbonate (2.5 eq.), and anhydrous acetone.

-

Addition of Alkylating Agent: While stirring the suspension at room temperature, add benzyl bromide (2.2 eq.) dropwise to the mixture.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium salts and wash them with a small amount of acetone.

-

Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone. Dissolve the resulting residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization to obtain the final product.

Synthetic Pathway Visualization

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

References

- 1. This compound | C23H22O4 | CID 15288873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound; methyl 2'''',4''''-dibenzyloxyphenylacetate | Chemrio [chemrio.com]

- 3. calpaclab.com [calpaclab.com]

- 4. Methyl [3,5-bis(benzyloxy)phenyl]acetate | C23H22O4 | CID 640121 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Methyl 2,4-Bis(benzyloxy)phenylacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 2,4-Bis(benzyloxy)phenylacetate, a valuable intermediate in various chemical and pharmaceutical research applications. The synthesis is presented as a robust two-step process, commencing with the esterification of 2,4-dihydroxyphenylacetic acid, followed by the benzylation of the resulting intermediate. This document details the necessary starting materials, experimental protocols, and quantitative data to facilitate the successful synthesis of the target compound.

Core Starting Materials

The primary starting material for this synthesis is 2,4-dihydroxyphenylacetic acid . This commercially available compound serves as the foundational scaffold for the subsequent chemical transformations. The key reagents required for the synthesis are methanol for the esterification step and benzyl bromide for the benzylation of the phenolic hydroxyl groups.

Synthesis Workflow

The synthesis of this compound is efficiently achieved through a two-step reaction sequence. The first step involves the protection of the carboxylic acid functional group of 2,4-dihydroxyphenylacetic acid via Fischer esterification. The second step is the protection of the two phenolic hydroxyl groups by Williamson ether synthesis.

Caption: Overall synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 2,4-dihydroxyphenylacetate (Fischer Esterification)

This procedure outlines the conversion of 2,4-dihydroxyphenylacetic acid to its corresponding methyl ester.

Reaction Scheme:

Caption: Fischer esterification of 2,4-dihydroxyphenylacetic acid.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dihydroxyphenylacetic acid in an excess of anhydrous methanol.

-

Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the sulfuric acid by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Remove the excess methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

Final Purification: The crude methyl 2,4-dihydroxyphenylacetate can be further purified by column chromatography on silica gel.

| Parameter | Value/Condition |

| Reactant | 2,4-dihydroxyphenylacetic acid |

| Reagent | Anhydrous Methanol |

| Catalyst | Concentrated Sulfuric Acid |

| Reaction Time | 4-8 hours (monitor by TLC) |

| Temperature | Reflux |

| Typical Yield | 85-95% |

Step 2: Synthesis of this compound (Williamson Ether Synthesis)

This protocol describes the benzylation of the phenolic hydroxyl groups of methyl 2,4-dihydroxyphenylacetate.

Reaction Scheme:

Caption: Williamson ether synthesis for the benzylation of the intermediate.

Methodology:

-

Reagent Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 2,4-dihydroxyphenylacetate, anhydrous potassium carbonate, and a suitable polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF).

-

Addition of Alkylating Agent: While stirring the mixture, add benzyl bromide dropwise at room temperature. A slight excess of benzyl bromide is typically used to ensure complete benzylation of both hydroxyl groups.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the reaction's progress by TLC.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Extraction: Concentrate the filtrate under reduced pressure to remove the solvent. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Final Purification: The crude this compound can be purified by recrystallization or column chromatography on silica gel to yield the final product.

| Parameter | Value/Condition |

| Reactant | Methyl 2,4-dihydroxyphenylacetate |

| Reagent | Benzyl Bromide (2.2 equivalents) |

| Base | Anhydrous Potassium Carbonate (2.5 equivalents) |

| Solvent | Acetone or DMF |

| Reaction Time | 6-12 hours (monitor by TLC) |

| Temperature | Reflux |

| Typical Yield | 80-90% |

Disclaimer: The provided protocols are intended as a guide and may require optimization based on specific laboratory conditions and the purity of the starting materials. Appropriate safety precautions should be taken when handling all chemicals.

The Strategic Application of Benzyl Protecting Groups in Modern Organic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving high yields and chemo- and regioselectivity. Among the arsenal of protective moieties available to the synthetic chemist, the benzyl group and its derivatives stand out as versatile and robust tools for the temporary masking of hydroxyl, amino, and carboxyl functionalities. This technical guide provides a comprehensive overview of the core principles governing the application of benzyl protecting groups, detailing experimental protocols, quantitative data for comparative analysis, and logical workflows to aid in strategic synthetic planning.

Core Principles of Benzyl Protecting Groups

The benzyl group (Bn), typically introduced as a benzyl ether, ester, or amine, offers a unique combination of stability and selective cleavage. Its stability to a wide range of reaction conditions, including many acidic and basic environments, makes it a reliable choice for lengthy synthetic sequences.[1] The key to its utility lies in the lability of the benzylic C-X bond (where X = O, N) to specific deprotection methods that often leave other sensitive functional groups intact.

Substituted benzyl protecting groups, such as the p-methoxybenzyl (PMB) group, offer modified reactivity profiles, enabling orthogonal protection strategies. The electron-donating methoxy group in the para position renders the PMB ether more susceptible to oxidative cleavage compared to the unsubstituted benzyl ether, allowing for its selective removal.[2]

Protection of Functional Groups: Methodologies and Protocols

The introduction of a benzyl protecting group is most commonly achieved through nucleophilic substitution on a benzyl halide. The choice of base and reaction conditions is critical and depends on the nature of the substrate.

Protection of Alcohols as Benzyl Ethers

The Williamson ether synthesis is the most prevalent method for the formation of benzyl ethers.[3]

Experimental Protocol: General Benzylation of a Primary Alcohol using Sodium Hydride and Benzyl Bromide [4]

-

Materials:

-

Alcohol (1.0 equiv)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (2.0 equiv)

-

Benzyl bromide (BnBr) (1.5–2.0 equiv)

-

Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)

-

Triethylamine

-

Ethyl acetate

-

Water, Brine

-

-

Procedure: a. Dissolve the alcohol in anhydrous DMF (5–10 mL/mmol) under an inert atmosphere (e.g., Argon). b. Cool the solution to 0 °C in an ice bath. c. Carefully add NaH portion-wise to the stirred solution. d. Allow the mixture to stir at 0 °C for 30 minutes to facilitate the formation of the alkoxide. e. Add BnBr dropwise to the reaction mixture at 0 °C. f. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC). g. Cool the reaction mixture to 0 °C and quench by the slow addition of triethylamine, followed by water. h. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. i. Wash the organic layer sequentially with water and brine. j. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. k. Purify the crude product by silica gel chromatography.

Protection of Amines as Benzylamines

N-benzylation can be achieved by direct alkylation of the amine with a benzyl halide.

Experimental Protocol: N-Benzylation of Aniline [5]

-

Materials:

-

Aniline (4.0 equiv)

-

Sodium bicarbonate (1.25 equiv)

-

Benzyl chloride (1.0 equiv)

-

Water

-

-

Procedure: a. In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline, sodium bicarbonate, and water. b. Heat the mixture to 90-95 °C on a steam bath. c. Add benzyl chloride slowly via a dropping funnel while maintaining vigorous stirring. The addition should take approximately 1.5 to 2 hours. d. Continue heating and stirring for a total of four hours. e. Cool the reaction mixture and filter with suction. f. Separate the organic layer and wash it with a saturated salt solution. g. Dry the organic layer with anhydrous sodium sulfate and filter. h. Remove the excess aniline by distillation under reduced pressure. i. The resulting benzylaniline can be further purified by crystallization from ligroin.

Protection of Carboxylic Acids as Benzyl Esters

Benzyl esters can be synthesized through the esterification of a carboxylic acid with benzyl alcohol or by the reaction of a carboxylate salt with a benzyl halide.

Experimental Protocol: Synthesis of Benzyl Benzoate from Benzoic Acid and Benzyl Alcohol [6]

-

Materials:

-

Benzoic acid

-

Benzyl alcohol

-

Acid catalyst (e.g., sulfuric acid) or base catalyst (e.g., potassium carbonate)

-

Solvent (if necessary)

-

-

Procedure (Acid-Catalyzed): a. In a round-bottom flask, combine benzoic acid and a slight excess of benzyl alcohol. b. Add a catalytic amount of sulfuric acid. c. Heat the mixture, typically with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product. d. Monitor the reaction progress by TLC. e. Upon completion, cool the reaction mixture and neutralize the acid catalyst. f. Extract the benzyl benzoate with a suitable organic solvent. g. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. h. Purify the product by distillation under reduced pressure.

Deprotection Strategies

The removal of the benzyl group is a critical step and can be accomplished through several methods, the choice of which depends on the overall molecular architecture and the presence of other functional groups.

Catalytic Hydrogenolysis

This is the most common and generally mildest method for cleaving benzyl ethers, esters, and amines.[7] The reaction involves the use of hydrogen gas and a palladium catalyst, typically palladium on carbon (Pd/C).

Experimental Protocol: General Procedure for Hydrogenolysis of a Benzyl Ether [8]

-

Materials:

-

Benzyl-protected substrate

-

10% Palladium on carbon (Pd/C) (typically 5-10 mol%)

-

Solvent (e.g., ethanol, methanol, ethyl acetate)

-

Hydrogen source (hydrogen gas balloon or H-Cube®)

-

-

Procedure: a. Dissolve the benzyl-protected compound in a suitable solvent in a flask equipped with a stir bar. b. Carefully add the Pd/C catalyst to the solution. c. Securely attach a hydrogen-filled balloon to the flask or place the reaction in a high-pressure reactor. d. Stir the reaction mixture vigorously at room temperature. e. Monitor the reaction progress by TLC. f. Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. g. Wash the Celite® pad with the reaction solvent. h. Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Oxidative Cleavage

p-Methoxybenzyl (PMB) ethers are particularly susceptible to oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[2] This method offers excellent orthogonality with unsubstituted benzyl ethers.

Experimental Protocol: Cleavage of a PMB Ether with DDQ [1]

-

Materials:

-

PMB-protected substrate

-

2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) (1.1-1.5 equiv)

-

Dichloromethane (DCM)

-

Water or a pH 7 phosphate buffer

-

-

Procedure: a. Dissolve the PMB-protected compound in a mixture of DCM and water (typically 18:1 to 10:1 v/v). b. Cool the solution to 0 °C. c. Add DDQ portion-wise to the stirred solution. d. Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC. e. Upon completion, the reaction mixture can be directly loaded onto a silica gel column for purification.

Dissolving Metal Reduction (Birch Reduction)

The Birch reduction, using an alkali metal (like sodium or lithium) in liquid ammonia, is a powerful method for cleaving benzyl ethers but is generally less chemoselective than hydrogenolysis.[9]

Acidic Cleavage

While benzyl ethers are stable to many acidic conditions, they can be cleaved by strong acids, often at elevated temperatures. This method is less common due to its harsh nature.[10]

Quantitative Data for Comparison

The selection of a protecting group and deprotection strategy is often guided by quantitative data such as reaction yields and times. The following tables summarize key data for various benzylation and debenzylation methods.

Table 1: Comparison of Deprotection Methods for Benzyl Ethers

| Deprotection Method | Reagents and Conditions | Typical Yield (%) | Key Advantages | Key Limitations |

| Catalytic Hydrogenolysis | H₂, 10% Pd/C, EtOH, rt | >90[11] | Mild, high yielding, clean byproducts (toluene). | Incompatible with reducible functional groups (alkenes, alkynes, etc.).[12] |

| Oxidative Cleavage (for PMB) | DDQ, CH₂Cl₂/H₂O, rt | 85-97[1] | Orthogonal to simple benzyl ethers; mild conditions. | Can be sensitive to other electron-rich moieties.[1] |

| Dissolving Metal Reduction | Na, liq. NH₃, EtOH | Variable | Effective for stubborn benzyl ethers. | Harsh conditions, not chemoselective.[9] |

| Strong Acid Cleavage | HBr/AcOH or BBr₃ | Variable | Can be effective when other methods fail. | Harsh conditions, limited functional group tolerance.[10] |

Table 2: Comparison of Substituted Benzyl Protecting Groups

| Protecting Group | Abbreviation | Relative Stability to Acid | Cleavage Conditions | Orthogonality |

| Benzyl | Bn | High | Hydrogenolysis, strong acid, dissolving metal reduction | Stable to conditions used for silyl ether and Boc group removal. |

| p-Methoxybenzyl | PMB | Moderate | Oxidative (DDQ, CAN), milder acid, hydrogenolysis | Cleaved in the presence of Bn by oxidative methods.[2] |

| 2,4-Dimethoxybenzyl | DMB | Low | Milder oxidative conditions than PMB, very mild acid | Cleaved in the presence of PMB and Bn.[13] |

| 2-Nitrobenzyl | High | Photolysis (UV light) | Orthogonal to most chemical deprotection methods.[14] |

Visualization of Workflows and Mechanisms

Visual representations of reaction mechanisms and decision-making processes can greatly aid in the planning of complex synthetic routes.

Caption: General workflow for the use of a benzyl protecting group.

Caption: Decision tree for selecting a benzyl-type protecting group.

Conclusion

Benzyl protecting groups are indispensable tools in modern organic synthesis, offering a robust and versatile means of temporarily masking reactive functional groups. The choice between the standard benzyl group and its substituted derivatives, such as the p-methoxybenzyl group, allows for the implementation of sophisticated orthogonal protection strategies, which are crucial in the synthesis of complex molecules in academic research and drug development. A thorough understanding of the various methods for their introduction and cleavage, as detailed in this guide, is essential for any scientist engaged in the art of chemical synthesis.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. nathan.instras.com [nathan.instras.com]

- 4. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Benzyl Benzoate: An Overview of its Synthesis, Composition, Applications, and Storage_Chemicalbook [chemicalbook.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Benzyl Ethers [organic-chemistry.org]

- 11. youtube.com [youtube.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Methyl 2,4-Bis(benzyloxy)phenylacetate: A Versatile Building Block for the Synthesis of Bioactive Isoflavones

For Research Use Only. Not for use in diagnostic procedures.

Abstract

Methyl 2,4-bis(benzyloxy)phenylacetate is a key intermediate in the multi-step synthesis of various substituted isoflavones, a class of phytoestrogens known for their significant biological activities. This application note provides a detailed protocol for the utilization of this compound as a building block in the synthesis of daidzein, a prominent isoflavone. The described methodology involves a Vilsmeier-Haack type formylation and cyclization to construct the isoflavone core, followed by a catalytic transfer hydrogenation for the removal of the benzyl protecting groups. Furthermore, this document outlines the significant role of daidzein in modulating key cellular signaling pathways, making it a molecule of high interest for researchers in medicinal chemistry and drug development.

Introduction

Isoflavones are a class of naturally occurring phenolic compounds, predominantly found in legumes such as soybeans.[1] Their structural similarity to endogenous estrogens allows them to interact with estrogen receptors, leading to a wide range of biological effects.[2][3] Daidzein (7,4'-dihydroxyisoflavone), a major isoflavone, has been the subject of extensive research due to its potential therapeutic applications in hormone-dependent conditions, cardiovascular diseases, osteoporosis, and cancer.[4][5] The synthesis of daidzein and its analogs is a crucial aspect of medicinal chemistry research, enabling the exploration of their structure-activity relationships and the development of novel therapeutic agents.

This compound serves as a strategically protected precursor for the synthesis of isoflavones. The benzyl ether groups protect the hydroxyl functionalities at the 2 and 4 positions of the phenylacetic acid moiety, which are common in naturally occurring isoflavones. This protection strategy allows for selective reactions at other parts of the molecule before the final deprotection step to yield the desired polyhydroxylated isoflavone.

Application: Synthesis of Daidzein

The following protocol details a two-step synthesis of daidzein from this compound. The first step involves the construction of the isoflavone skeleton via a Vilsmeier-Haack type reaction, followed by the removal of the benzyl protecting groups in the second step.

Synthetic Workflow

Caption: Synthetic workflow for the preparation of Daidzein.

Experimental Protocols

Step 1: Synthesis of 7,4'-Bis(benzyloxy)isoflavone

This procedure is adapted from the general Vilsmeier-Haack reaction for the formylation of electron-rich aromatic compounds.[6] The reaction involves the formation of a Vilsmeier reagent from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which then acts on the activated methylene group of the phenylacetate to facilitate cyclization.

Materials:

-

This compound

-

Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool a solution of anhydrous DMF (3 equivalents) in anhydrous DCM to 0 °C.

-

Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Dissolve this compound (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent solution at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and stir for 30 minutes.

-

Neutralize the mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is ~7-8.

-

Extract the aqueous layer with DCM (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford 7,4'-bis(benzyloxy)isoflavone.

Step 2: Synthesis of Daidzein (Debenzylation)

This protocol utilizes catalytic transfer hydrogenation for the removal of the benzyl protecting groups, which is a milder alternative to using hydrogen gas.[7]

Materials:

-

7,4'-Bis(benzyloxy)isoflavone

-

Palladium on carbon (10% Pd/C)

-

Ammonium formate

-

Methanol

-

Celite®

Procedure:

-

To a solution of 7,4'-bis(benzyloxy)isoflavone (1 equivalent) in methanol, add 10% Pd/C (10-20% by weight of the substrate).

-

To this suspension, add ammonium formate (5-10 equivalents) in one portion.

-

Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 1-3 hours.

-

After completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst.

-

Wash the Celite® pad with methanol.

-

Combine the filtrates and concentrate under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water) to yield pure daidzein.

Quantitative Data

| Step | Product | Starting Material | Reagents | Solvent | Reaction Time | Typical Yield (%) |

| 1 | 7,4'-Bis(benzyloxy)isoflavone | This compound | DMF, POCl₃ | DCM | 4-6 hours | 70-85 |

| 2 | Daidzein | 7,4'-Bis(benzyloxy)isoflavone | 10% Pd/C, Ammonium formate | Methanol | 1-3 hours | 85-95 |

Biological Activity and Signaling Pathways of Daidzein

Daidzein, synthesized from this compound, exhibits a wide range of biological activities primarily through its interaction with estrogen receptors (ERα and ERβ) and modulation of various cellular signaling pathways.[2]

Estrogen Receptor Signaling

Daidzein acts as a phytoestrogen, binding to both ERα and ERβ, with a preferential affinity for ERβ.[8][9] This binding can elicit both estrogenic and anti-estrogenic effects depending on the cellular context and the endogenous estrogen levels. In tissues where ERβ is predominant, daidzein can mimic the effects of estrogen. Conversely, in the presence of high concentrations of more potent endogenous estrogens, daidzein can act as a competitive inhibitor, leading to an anti-estrogenic effect.[10]

Caption: Daidzein's interaction with the estrogen receptor signaling pathway.

Modulation of Other Key Signaling Pathways

Beyond its interaction with estrogen receptors, daidzein has been shown to influence several other critical signaling pathways implicated in cell growth, proliferation, and apoptosis.

-

PI3K/Akt Pathway: Daidzein and its metabolites have been reported to modulate the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. In some cancer cells, daidzein has been shown to inhibit this pathway, leading to apoptosis.[11][12][13]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in cellular responses to a variety of stimuli. Daidzein has been observed to modulate the activity of these kinases, contributing to its anti-inflammatory and anti-cancer effects.[14][15][16]

-

Apoptosis Induction: Daidzein can induce apoptosis (programmed cell death) in various cancer cell lines. This is often achieved through the intrinsic mitochondrial pathway, characterized by an altered Bax/Bcl-2 ratio, release of cytochrome c, and activation of caspases.[17][18][19]

Caption: Overview of key signaling pathways modulated by Daidzein.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, providing an efficient route to biologically active isoflavones such as daidzein. The synthetic protocols outlined in this application note offer a reliable method for researchers to access these important compounds. The subsequent biological evaluation of these synthesized molecules can provide valuable insights into their mechanisms of action and therapeutic potential, particularly in the context of diseases influenced by the estrogen receptor and other key cellular signaling pathways.

References

- 1. Daidzein - Wikipedia [en.wikipedia.org]

- 2. bcerp.org [bcerp.org]

- 3. Phytoestrogen - Wikipedia [en.wikipedia.org]

- 4. Therapeutic Potential of Isoflavones with an Emphasis on Daidzein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Daidzein Induces Intrinsic Pathway of Apoptosis along with ER α/β Ratio Alteration and ROS Production - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phytoestrogens modulate binding response of estrogen receptors alpha and beta to the estrogen response element - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phytoestrogens: What They Are and How They Work | Dynamic Chiropractic [dynamicchiropractic.com]

- 11. Anticancer effects of Daidzein against the human melanoma cell lines involves cell cycle arrest, autophagy and deactivation of PI3K/AKT signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Daidzein stimulates osteogenesis facilitating proliferation, differentiation, and antiapoptosis in human osteoblast-like MG-63 cells via estrogen receptor-dependent MEK/ERK and PI3K/Akt activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Daidzin targets epithelial-to-mesenchymal transition process by attenuating manganese superoxide dismutase expression and PI3K/Akt/mTOR activation in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. spandidos-publications.com [spandidos-publications.com]

- 15. Isoflavones daidzin and daidzein inhibit lipopolysaccharide-induced inflammation in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Equol, a metabolite of the soybean isoflavone daidzein, inhibits neoplastic cell transformation by targeting the MEK/ERK/p90RSK/activator protein-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Daidzein Induces Intrinsic Pathway of Apoptosis along with ER α/β Ratio Alteration and ROS Production [journal.waocp.org]

- 18. Daidzein induced apoptosis via down-regulation of Bcl-2/Bax and triggering of the mitochondrial pathway in BGC-823 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Daidzein induces MCF-7 breast cancer cell apoptosis via the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of Isoflavones Using Methyl 2,4-Bis(benzyloxy)phenylacetate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of isoflavones, such as daidzein and formononetin, utilizing Methyl 2,4-Bis(benzyloxy)phenylacetate as a key starting material. This method follows a well-established synthetic route involving the formation of a deoxybenzoin intermediate, followed by cyclization to yield the isoflavone core.

Introduction

Isoflavones are a class of naturally occurring compounds with significant biological activities, including estrogenic and anti-cancer properties. Their synthesis in the laboratory is a crucial aspect of drug discovery and development. The use of protected precursors like this compound offers a strategic advantage in complex syntheses, allowing for selective reactions and improved yields. The general approach involves two key transformations: the formation of a 2'-hydroxydeoxybenzoin via Friedel-Crafts acylation and the subsequent cyclization to the isoflavone scaffold.

Core Synthetic Pathway

The synthesis of isoflavones from this compound can be logically divided into four main stages:

-

Hydrolysis: Conversion of the methyl ester to the corresponding carboxylic acid, 2,4-Bis(benzyloxy)phenylacetic acid.

-

Deoxybenzoin Formation: Friedel-Crafts acylation of a suitable phenol with 2,4-Bis(benzyloxy)phenylacetic acid to form the 2'-hydroxydeoxybenzoin intermediate.

-

Cyclization: Reaction of the deoxybenzoin with a formylating agent to construct the pyranone ring of the isoflavone.

-

Deprotection: Removal of the benzyl protecting groups to yield the final polyhydroxy-isoflavone.

Experimental Protocols

Protocol 1: Synthesis of Daidzein

This protocol outlines the synthesis of Daidzein (7,4'-dihydroxyisoflavone) starting from this compound.

Stage 1: Hydrolysis of this compound

-